lithium;2,9-dihydrofluoren-2-ide

Description

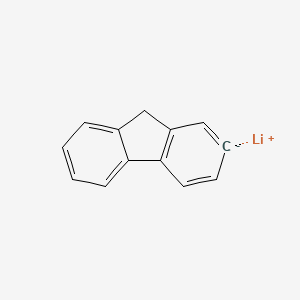

Lithium;2,9-dihydrofluoren-2-ide is an organolithium compound featuring a deprotonated fluorene derivative. The fluorene backbone, a bicyclic aromatic system, is modified at the 2-position to form a resonance-stabilized anion, which pairs with a lithium cation.

Properties

CAS No. |

42914-68-1 |

|---|---|

Molecular Formula |

C13H9Li |

Molecular Weight |

172.2 g/mol |

IUPAC Name |

lithium;2,9-dihydrofluoren-2-ide |

InChI |

InChI=1S/C13H9.Li/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h1,3-8H,9H2;/q-1;+1 |

InChI Key |

PRTDWNMXBLCLQZ-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1C2=CC=CC=C2C3=C1C=[C-]C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2,9-dihydrofluoren-2-ide typically involves the reaction of 2,9-dihydrofluorene with a lithium reagent. One common method is the deprotonation of 2,9-dihydrofluorene using n-butyllithium in an inert atmosphere, such as nitrogen or argon. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate and final products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Lithium;2,9-dihydrofluoren-2-ide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives.

Reduction: It can be reduced to form dihydrofluorene derivatives.

Substitution: The lithium atom can be substituted with other electrophiles, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Dihydrofluorene derivatives.

Substitution: Various substituted fluorenes, depending on the electrophile used.

Scientific Research Applications

Lithium;2,9-dihydrofluoren-2-ide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine: While specific applications in biology and medicine are limited, derivatives of fluorene are studied for their potential biological activities, including anticancer properties.

Industry: The compound’s unique properties make it a candidate for use in the production of advanced materials and electronic components.

Mechanism of Action

The mechanism of action of lithium;2,9-dihydrofluoren-2-ide involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, such as nucleophilic substitution and addition. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or other reactants.

Comparison with Similar Compounds

Comparison with Structurally Similar Lithium Compounds

Lithium Fluorenide

Lithium fluorenide (C₁₃H₉Li) shares a similar aromatic backbone but lacks the dihydro modification. The hydrogenation at the 2,9-positions in lithium;2,9-dihydrofluoren-2-ide likely reduces ring strain and enhances electron density at the anionic site, increasing its nucleophilicity compared to lithium fluorenide. Structural analogs like diphenylamine derivatives (e.g., tofenamic acid) exhibit similar bicyclic frameworks but differ in electronic properties due to nitrogen substitution .

Lithium Cyclopentadienide (LiC₅H₅)

Lithium cyclopentadienide, a classic aromatic organolithium reagent, has a smaller conjugated system. The extended π-system in this compound may offer superior stability in polar solvents and higher coordination versatility in transition-metal complexes.

Industrial Sourcing and Economic Context

Lithium compounds like carbonates and hydroxides dominate industrial applications, with the EU sourcing 80–90% of its lithium via imports (Figure 182, ). This compound, as a niche organometallic reagent, would likely require specialized synthesis rather than bulk extraction from brines or clays (Figure 7, ). Its production costs would exceed those of commodity lithium salts due to complex organic synthesis steps.

Reactivity and Stability Considerations

Compared to lithium amides (e.g., LDA), this compound’s partially saturated fluorene backbone may reduce air sensitivity while maintaining strong basicity. However, its stability in protic solvents is expected to be lower than that of lithium aryloxides, limiting its utility outside anhydrous conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.